molecular formula C13H18O B026843 (R)-FlorhydralR CAS No. 457928-60-8

(R)-FlorhydralR

Cat. No.: B026843
CAS No.: 457928-60-8
M. Wt: 190.28 g/mol
InChI Key: OHRBQTOZYGEWCJ-LLVKDONJSA-N
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Description

®-FlorhydralR is a chiral compound known for its unique properties and applications in various fields, including chemistry, biology, and medicine. The compound’s enantiomeric form, denoted by the ® configuration, indicates its specific three-dimensional arrangement, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-FlorhydralR typically involves enantioselective reactions to ensure the production of the desired enantiomer. Common synthetic routes include asymmetric synthesis using chiral catalysts or chiral auxiliaries. Reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of ®-FlorhydralR may utilize large-scale enantioselective synthesis techniques, including continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening methods helps in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

®-FlorhydralR undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-FlorhydralR has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its specific biological activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of ®-FlorhydralR involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into the active sites of these targets, modulating their activity and leading to desired biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-FlorhydralS: The enantiomer of ®-FlorhydralR with different biological activity.

    Florhydral: The racemic mixture containing both ® and (S) enantiomers.

    Other Chiral Compounds: Compounds like ®-limonene and (S)-limonene, which also exhibit enantioselective properties.

Uniqueness

®-FlorhydralR is unique due to its specific ® configuration, which imparts distinct biological and chemical properties compared to its (S) enantiomer and racemic mixture. This uniqueness makes it valuable in applications requiring high enantioselectivity and specificity.

Biological Activity

(R)-FlorhydralR, a chiral compound, has garnered attention for its diverse biological activities and potential applications in various fields, including fragrance formulation, pharmacology, and biochemical research. This article provides a comprehensive overview of its biological activity, synthesis methods, and related case studies.

This compound is synthesized through several methods, primarily focusing on enantioselective reactions to ensure the production of the desired enantiomer. Key synthetic routes include:

  • Hydroformylation Reactions : Utilizing specific alkenes, such as 1,3-diisopropenylbenzene with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst.
  • Enantioselective Hydrogenation : Involves converting (E)-3-(3-isopropylphenyl)but-2-en-1-ol to this compound, allowing for precise control over chirality.

These methods yield high-purity products suitable for use in various applications, particularly in the fragrance industry due to their appealing olfactory properties.

The biological activity of this compound is attributed to its interactions with biological macromolecules. The compound's chiral configuration enables it to fit into specific active sites of enzymes or receptors, modulating their activity. This modulation can impact several pathways:

  • Signal Transduction : Influencing cellular communication and responses.
  • Metabolic Regulation : Affecting metabolic pathways that govern cellular functions.
  • Gene Expression Modulation : Altering the expression levels of specific genes involved in various physiological processes.

Biological Activities

This compound exhibits a range of biological activities that contribute to its applications:

  • Olfactory Properties : The compound interacts with olfactory receptors, potentially influencing mood and perception. Its stability in perfumes makes it valuable for fragrance formulation.
  • Potential Therapeutic Applications : Although specific pharmacological effects are not extensively documented, its interactions with biological systems suggest potential therapeutic uses in treating diseases.

Comparative Analysis

To better understand this compound's unique properties, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Characteristics
(S)-FlorhydralSChiral counterpartDifferent biological activity compared to this compound
FlorhydralRacemic mixtureContains both enantiomers
Cyclamen AldehydeAldehyde groupMarine-like scent profile
LilialAldehyde groupPreviously popular but now restricted
HedioneKetone structureKnown for jasmine-like scent properties

This compound stands out due to its specific configuration that imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture.

Case Studies

Several studies have explored the biological activity of this compound. Here are key findings from recent research:

  • Fragrance Applications : Research indicates that this compound provides both floral and fresh notes without regulatory restrictions associated with some similar compounds like Lilial. Its synthesis allows for precise control over chirality, enhancing its utility in fragrance applications.
  • Biochemical Probes : Studies have investigated this compound's interactions with enzymes as potential biochemical probes. These interactions may lead to insights into metabolic pathways and enzyme functions critical for drug development .
  • Therapeutic Potential : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are needed to elucidate its full pharmacological profile and therapeutic applications.

Properties

IUPAC Name

(3R)-3-(3-propan-2-ylphenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRBQTOZYGEWCJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC=O)C1=CC=CC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457925
Record name (R)-FlorhydralR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457928-60-8
Record name (R)-FlorhydralR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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